molecular formula C12H12BNO4 B8246869 (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid

Katalognummer: B8246869
Molekulargewicht: 245.04 g/mol
InChI-Schlüssel: QBXIDPJOPXWISE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of a pyrrole ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners for constructing carbon-carbon bonds. The benzyloxycarbonyl group enhances solubility in organic solvents and stabilizes the pyrrole nitrogen against undesired side reactions during synthesis.

Eigenschaften

IUPAC Name

(1-phenylmethoxycarbonylpyrrol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c15-12(14-7-6-11(8-14)13(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXIDPJOPXWISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C(=O)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-Bromo-1-Cbz-pyrrole

Regioselective bromination of 1-Cbz-pyrrole is achieved using N-bromosuccinimide (NBS) under radical initiation. The electron-withdrawing Cbz group directs bromination to the 3-position, yielding 3-bromo-1-Cbz-pyrrole in 65–70% yield.

Miyaura Borylation Reaction

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B~2~pin~2~). Optimized conditions adapted from pyrazole boronic acid syntheses include:

  • Catalyst : Pd(dppf)Cl~2~ (5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane at 80°C for 12 hours

  • Yield : 70–75% boronic ester

Representative Data :

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl~4~, reflux65%
Miyaura BorylationB~2~pin~2~, Pd(dppf)Cl~2~, KOAc70%

Hydrolysis to Boronic Acid

The pinacol boronate ester is hydrolyzed using 1 M HCl in tetrahydrofuran (THF)/water (2:1) at room temperature for 2 hours, affording the target boronic acid in 85% yield.

Method 2: Directed C–H Borylation

Iridium-Catalyzed Borylation

Iridium complexes, such as [Ir(COD)(OMe)]~2~, facilitate regioselective C–H borylation. The Cbz group’s electron-withdrawing nature enhances reactivity at the 3-position.

Conditions :

  • Catalyst : [Ir(COD)(OMe)]~2~ (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Boron Source : Bis(pinacolato)diboron (1.2 equiv)

  • Solvent : Cyclohexane at 80°C for 24 hours

  • Yield : 50–60% boronic ester

Limitations

Competing borylation at the 2- and 5-positions reduces regioselectivity. Purification via silica gel chromatography is required to isolate the 3-borylated product.

Method 3: Halogen-Lithium Exchange and Boron Trapping

Synthesis of 3-Bromo-1-Cbz-pyrrole

As described in Method 1, 3-bromo-1-Cbz-pyrrole serves as the starting material.

Lithium-Halogen Exchange

Treatment with n-butyllithium (n-BuLi) at −78°C in THF generates a lithiated intermediate, which is quenched with trimethyl borate (B(OMe)~3~).

Conditions :

  • Temperature : −78°C

  • Quenching Agent : B(OMe)~3~ (3 equiv)

  • Workup : Acidic hydrolysis (1 M HCl)

  • Yield : 55–60% boronic acid

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Miyaura BorylationHigh regioselectivity, scalabilityRequires brominated precursor70–75%
C–H BorylationStep-economicalModerate regioselectivity50–60%
Halogen-LithiumRapid boron installationCryogenic conditions55–60%

The Miyaura method is preferred for large-scale synthesis due to reliability, whereas C–H borylation offers atom-economical benefits despite lower yields.

Experimental Procedures and Characterization

Miyaura Borylation of 3-Bromo-1-Cbz-pyrrole

  • Reaction Setup : Combine 3-bromo-1-Cbz-pyrrole (1.0 mmol), B~2~pin~2~ (1.2 mmol), Pd(dppf)Cl~2~ (0.05 mmol), and KOAc (3 mmol) in dioxane (5 mL).

  • Heating : Stir at 80°C under N~2~ for 12 hours.

  • Workup : Dilute with ethyl acetate, wash with brine, dry over Na~2~SO~4~, and concentrate.

  • Hydrolysis : Treat the boronic ester with 1 M HCl (2 mL) in THF/H~2~O (2:1) for 2 hours.

  • Purification : Isolate via column chromatography (hexanes/ethyl acetate).

Characterization :

  • 1H NMR (400 MHz, CDCl~3~): δ 7.78 (s, 1H, pyrrole-H), 7.35–7.28 (m, 5H, Cbz aromatic), 5.22 (s, 2H, CH~2~Ph), 6.45 (s, 1H, B(OH)~2~).

  • MS (ESI) : m/z calc’d for C~12~H~11~BN~2~O~4~ [M+H]+: 265.1; found: 265.0.

Challenges and Optimization

Stability of the Boronic Acid

Protodeboronation occurs under prolonged acidic conditions. Stabilization via trimerization or using non-aqueous solvents (e.g., THF) during hydrolysis mitigates decomposition.

Cbz Group Compatibility

The Cbz group remains intact under mild acidic hydrolysis (pH 4–5) but degrades in strong acids. Neutral workup conditions (e.g., aqueous NaHCO~3~) are recommended post-borylation .

Analyse Chemischer Reaktionen

Types of Reactions

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. Additionally, the benzyloxycarbonyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid with structurally related boronic acids, focusing on molecular properties, protective groups, and reactivity:

Compound Name Molecular Formula Molecular Weight Protecting Group Key Features References
This compound (Target Compound) C₁₂H₁₂BNO₄ ~261.05 (calculated) Benzyloxycarbonyl (Cbz) Base-sensitive; removable via hydrogenolysis. Enhances solubility in organics. N/A
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid C₁₂H₁₅BN₂O₄ 262.07 tert-Butoxycarbonyl (Boc) Acid-labile; stable under basic conditions. Used in peptide and heterocycle synthesis.
(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid C₁₃H₂₆BNO₂Si 275.25 Triisopropylsilyl (TIPS) Stable to acids/bases; removed with fluoride. High steric bulk slows coupling.
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid C₁₂H₁₅BN₂O₄ 262.07 tert-Butoxycarbonyl (Boc) Similar to [3] but fused pyridine-pyrrole core. Used in kinase inhibitor synthesis.
[3-(Benzyloxy)phenyl]boronic acid C₁₃H₁₃BO₃ 228.05 Benzyloxy (non-nitrogen) Arylboronic acid with orthogonal reactivity; used in OLED material synthesis.

Key Comparative Analysis:

Protecting Group Stability: The benzyloxycarbonyl (Cbz) group in the target compound is base-sensitive and requires hydrogenolysis (H₂/Pd-C) for deprotection, making it less ideal for acid-sensitive substrates. In contrast, tert-butoxycarbonyl (Boc) groups (e.g., ) are cleaved under mild acidic conditions (e.g., TFA), offering compatibility with acid-stable intermediates. Triisopropylsilyl (TIPS) -protected analogs (e.g., ) exhibit exceptional stability across a wide pH range, requiring harsh fluoride-based conditions for removal.

Reactivity in Cross-Coupling :

  • Boronic acids with bulky protecting groups (e.g., TIPS in ) show reduced coupling efficiency due to steric hindrance, whereas Cbz- or Boc-protected derivatives exhibit moderate to high reactivity in Suzuki-Miyaura reactions.

Solubility and Applications :

  • The benzyloxycarbonyl group enhances solubility in toluene, THF, and DCM, making the target compound suitable for solution-phase synthesis. Boc-protected analogs (e.g., ) are preferred for solid-phase peptide synthesis due to their compatibility with Fmoc strategies.

Structural Diversity :

  • Fused heterocycles (e.g., pyrrolo[2,3-b]pyridine in ) expand π-conjugation, rendering such analogs valuable in medicinal chemistry (e.g., kinase inhibitors).

Biologische Aktivität

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a boronic acid group attached to a pyrrole ring, further substituted with a benzyloxycarbonyl group. This unique structure contributes to its reactivity and potential as a bioactive molecule.

Property Value
Molecular FormulaC₁₂H₁₂BNO₄
Molecular Weight245.04 g/mol
CAS NumberNot Available
PurityHigh purity (exact value not specified)

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it effective in inhibiting enzymes that contain such functional groups. The benzyloxycarbonyl group enhances binding affinity and selectivity toward biological targets, making the compound promising for therapeutic applications.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro assays showed an IC₅₀ value of 0.11 ± 0.01 µg/mL for DPPH free radical scavenging, indicating strong radical scavenging ability .

Antibacterial Activity

The compound has been evaluated for its antibacterial effects, particularly against Escherichia coli (ATCC 25922), where it demonstrated effectiveness at concentrations of 6.50 mg/mL . This suggests potential applications in antimicrobial formulations.

Anticancer Activity

In cytotoxicity studies, this compound exhibited a high cytotoxic effect on cancer cell lines, specifically MCF-7, with an IC₅₀ value of 18.76 ± 0.62 µg/mL . This indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Enzyme Inhibition

The compound also showed enzyme inhibition activities:

  • Acetylcholinesterase: IC₅₀ = 115.63 ± 1.16 µg/mL (moderate inhibition)
  • Butyrylcholinesterase: IC₅₀ = 3.12 ± 0.04 µg/mL (high inhibition)
  • Antiurease: IC₅₀ = 1.10 ± 0.06 µg/mL (high inhibition)
  • Antithyrosinase: IC₅₀ = 11.52 ± 0.46 µg/mL (significant inhibition) .

These findings highlight the compound's potential roles in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various boronic acid derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized this compound and formulated it into creams for dermatological applications, demonstrating its safety and effectiveness in both microbiological and dermatological contexts .
  • Comparative Studies : Compared to simpler boronic acids like phenylboronic acid, this compound showed enhanced biological activity due to the additional functional groups that facilitate specific interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid, and how can side reactions be minimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of the pyrrole ring. Critical steps include protecting the pyrrole nitrogen with a benzyloxy carbonyl (Cbz) group before introducing the boronic acid moiety. Anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) are essential to suppress protodeboronation. Purity (>97%) is achievable via column chromatography or recrystallization, as noted for structurally related benzyloxy-substituted boronic acids .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (>97% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) are standard. For example, ¹¹B NMR can confirm boronic acid formation (δ ~30 ppm). Mass spectrometry (HRMS) verifies molecular weight. Stability under storage (e.g., at 0–4°C in inert atmospheres) should be monitored to prevent hydrolysis .

Q. How does the benzyloxy carbonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing Cbz group stabilizes the boronic acid, reducing unwanted side reactions like oxidation. However, steric hindrance from the benzyloxy moiety may slow coupling kinetics. Comparative studies with non-Cbz analogs (e.g., 3-benzyloxyphenylboronic acid) suggest adjusting reaction temperatures (e.g., 60–80°C) and bases (e.g., K₂CO₃) to optimize yields .

Advanced Research Questions

Q. How can researchers mitigate decomposition pathways during long-term storage?

  • Methodology : Decomposition arises from boronic acid dimerization or hydrolysis. Storage under anhydrous conditions (argon atmosphere) at –20°C is recommended, as seen in analogs like tert-butyl-protected boronic acids . Lyophilization or formulation with stabilizers (e.g., 1,4-dioxane) can extend shelf life. Regular purity checks via HPLC are advised .

Q. What strategies enhance the efficiency of Suzuki-Miyaura couplings with sterically hindered partners?

  • Methodology : Use bulky ligands (e.g., SPhos) to prevent catalyst quenching. Microwave-assisted synthesis (e.g., 100°C, 10 min) accelerates reactions with aryl chlorides. Preforming the boronic acid pinacol ester (e.g., via pinacol borane) improves stability and reactivity, as demonstrated for 4-benzyloxyphenylboronic acid derivatives .

Q. How does the compound’s electronic profile affect its utility in medicinal chemistry?

  • Methodology : Computational studies (DFT) on analogous compounds (e.g., benzoxaboroles) reveal that the Cbz group modulates Lewis acidity, impacting binding to biological targets like proteases. In vitro assays (e.g., enzyme inhibition) paired with SAR analysis can identify optimal substituents for target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.